molecular formula C17H14ClN3O2 B4393321 2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4393321
M. Wt: 327.8 g/mol
InChI Key: YVEBJAPDOCFUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, commonly known as CMBO, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. CMBO belongs to the class of oxadiazole derivatives and has been found to possess several interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. CMBO has been found to modulate the expression of several genes that are involved in these processes, including COX-2, iNOS, and NF-κB.
Biochemical and Physiological Effects:
CMBO has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the levels of reactive oxygen species (ROS) and lipid peroxidation products. CMBO has also been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMBO in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one of the limitations of using CMBO is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CMBO. One area of interest is the development of more efficient synthesis methods that can produce CMBO in larger quantities and with higher purity. Another area of interest is the investigation of the potential therapeutic applications of CMBO in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMBO and to identify its molecular targets in various biological processes.

Scientific Research Applications

CMBO has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

properties

IUPAC Name

2-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-5-4-6-12(9-11)16-20-15(23-21-16)10-19-17(22)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEBJAPDOCFUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.